![molecular formula C11H12N2O B2859527 7-Amino-2-cyclopropylisoindolin-1-one CAS No. 1713163-58-6](/img/structure/B2859527.png)
7-Amino-2-cyclopropylisoindolin-1-one
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Overview
Description
7-Amino-2-cyclopropylisoindolin-1-one (7-Amino-2-CPI-1-one) is a synthetic compound that has been gaining attention in the scientific community due to its unique properties and potential applications. It has been studied for its ability to act as a potential drug for a variety of diseases and conditions, as well as its potential use in laboratory experiments.
Scientific Research Applications
Cyclin-Dependent Kinase (CDK) Inhibition for Cancer Therapy
Isoindolin-1-ones, including 7-Amino-2-cyclopropylisoindolin-1-one , have been explored as potential inhibitors of CDK7, which is a promising strategy in the development of anti-cancer drugs, particularly for breast cancer . These compounds have shown high binding affinity and stability in molecular dynamics simulations, indicating their potential as effective therapeutic agents.
Molecular Scaffold for Drug Development
The structural properties of 7-Amino-2-cyclopropylisoindolin-1-one make it a valuable molecular scaffold for the development of new drugs. Its ability to form stable interactions with key amino acid residues can be leveraged to design more potent and selective inhibitors for various biological targets .
Cheminformatics Tools for Drug Discovery
This compound has been used in cheminformatics studies to screen and identify new drug candidates. The use of molecular docking and other computational tools allows for the rapid assessment of the compound’s therapeutic potential against a wide range of diseases .
Synthesis of Nitrogen-Containing Polyheterocycles
Isoindolin-1-ones serve as precursors in the synthesis of complex nitrogen-containing polyheterocycles. These structures are important in pharmaceutical chemistry due to their diverse biological activities .
Photogenerated N-Amidyl Radical Reactions
7-Amino-2-cyclopropylisoindolin-1-one: can participate in photogenerated N-amidyl radical reactions, which are useful in organic synthesis. This process allows for the construction of new and structurally diverse compounds .
Density Functional Theory (DFT) Studies
DFT studies of isoindolin-1-ones have revealed insights into their chemical reactivity and potential as anti-cancer agents. The global softness and hardness parameters obtained from these studies help predict the compound’s reactivity and interactions with biological targets .
Mechanism of Action
Target of Action
The primary target of 7-Amino-2-cyclopropylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is involved in the transcription process .
Mode of Action
7-Amino-2-cyclopropylisoindolin-1-one interacts with CDK7 through high binding affinity, as demonstrated by molecular docking studies . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 .
Biochemical Pathways
The interaction of 7-Amino-2-cyclopropylisoindolin-1-one with CDK7 affects the cell cycle regulation pathway . CDK7 controls every phase of the cell cycle , and inhibition of CDK7 can disrupt normal cell cycle progression, leading to cell cycle arrest and potential cell death .
Pharmacokinetics
The compound has been shown to exhibit superior qualities to known cdk7 inhibitors, according to comprehensive pharmacokinetic parameters that were predicted .
Result of Action
The inhibition of CDK7 by 7-Amino-2-cyclopropylisoindolin-1-one can lead to cell cycle arrest and potential cell death . This makes it a promising candidate for anti-cancer action, particularly in the context of breast cancer .
properties
IUPAC Name |
7-amino-2-cyclopropyl-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-9-3-1-2-7-6-13(8-4-5-8)11(14)10(7)9/h1-3,8H,4-6,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLZYSFJYBGEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2=O)C(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-2-cyclopropylisoindolin-1-one |
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